Spiro[4.5]decan-1-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocycles, compounds containing two or more rings linked by a single common atom, are prominent structural motifs in a vast array of natural products and synthetic molecules. wikipedia.orgresearchgate.net Their rigid and three-dimensional nature offers distinct advantages in molecular design. tandfonline.comnih.gov This conformational rigidity can lead to enhanced binding selectivity with biological targets and improved metabolic stability, making them attractive scaffolds in medicinal chemistry. tandfonline.com The unique spatial arrangement of functional groups around a spirocyclic core allows for precise interactions with the active sites of enzymes and receptors. researchgate.netnih.gov
Academic Context of Spiro[4.5]decane Scaffolds
The Spiro[4.5]decane framework is a recurring theme in academic research due to its presence in numerous biologically active compounds. mdpi.comresearchgate.net Synthetic chemists have developed a variety of methods to construct this scaffold, often as a key step in the total synthesis of complex natural products. researchgate.netresearchgate.net These synthetic strategies can involve reactions like intramolecular aldol (B89426) condensations, ring-closing metathesis, and Claisen rearrangements. researchgate.netrsc.org The development of new synthetic routes to functionalized Spiro[4.5]decanes continues to be an active area of research, driven by the need for efficient and stereoselective methods. mdpi.comresearchgate.net Furthermore, the Spiro[4.5]decane skeleton serves as a versatile template for the creation of inhibitors for various enzymes, such as the 2-oxoglutarate (2OG) dependent oxygenases, which are implicated in a range of diseases. rsc.orgrsc.org
Presence of Spiro[4.5]decane Motifs in Natural Products
The Spiro[4.5]decane core is a key structural feature in a number of natural products, particularly within the sesquiterpenoid class of compounds. rsc.org These natural products often exhibit significant biological activities. For instance, the spirovetivane sesquiterpenoids, which include compounds like β-vetivone, α-vetispirene, and agarospirol, all possess the Spiro[4.5]decane framework. rsc.org β-vetivone, initially misidentified, was later confirmed through total synthesis to contain a Spiro[4.5]decane core. rsc.org Other examples include the acorane sesquiterpenes, such as acorenone and acorenone B. rsc.org The biosynthesis of these natural products often involves intricate cyclization reactions that generate the characteristic spirocyclic system. The isolation and structural elucidation of these compounds have provided valuable insights for synthetic chemists and have spurred the development of new synthetic methodologies. researchgate.netrsc.org
A selection of natural products containing the Spiro[4.5]decane motif is presented below:
| Natural Product | Class | Source |
| β-Vetivone | Sesquiterpenoid (Spirovetivane) | Vetiver oil |
| α-Vetispirene | Sesquiterpenoid (Spirovetivane) | Vetiver oil |
| Agarospirol | Sesquiterpenoid (Spirovetivane) | - |
| Hinesol | Sesquiterpenoid | - |
| Gleenol (B1239691) | Sesquiterpenoid (Axane) | - |
| Axenol | Sesquiterpenoid (Axane) | - |
| Acorenone | Sesquiterpenoid (Acorane) | - |
| Acorenone B | Sesquiterpenoid (Acorane) | - |
| Solavetivone | Phytoalexin (Spirovetivadiene) | Tobacco plants |
Overview of Research Trajectories for Spiro[4.5]decan-1-one
Research involving this compound and its derivatives is multifaceted. A significant area of investigation is its use as a building block in the synthesis of more complex molecules, including natural products and their analogues. researchgate.netnih.gov The ketone functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate structures.
Furthermore, derivatives of this compound are being explored for their potential medicinal applications. biosynth.com For instance, spiro[4.5]decanone-containing compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes. rsc.orgrsc.org Inhibition of these enzymes has therapeutic potential for treating anemia and other diseases related to ischemia. rsc.org The spirocyclic core is thought to contribute to the potency and selectivity of these inhibitors. rsc.org Research in this area focuses on structure-activity relationship (SAR) studies to optimize the inhibitory activity and pharmacokinetic properties of these compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWDQWFCGSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339476 | |
| Record name | Spiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
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Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4728-91-0 | |
| Record name | Spiro[4.5]decan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4728-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[4.5]decan-1-one | |
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| Record name | spiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Spiro 4.5 Decan 1 One and Its Structural Analogues
Historical Development of Spiro[4.5]decane Synthesis
The construction of the spiro[4.5]decane skeleton has historically been a significant challenge for synthetic chemists due to the inherent steric strain and the difficulty of controlling regioselectivity and stereoselectivity at the quaternary spirocenter. Early approaches often relied on multi-step sequences involving intramolecular cyclization reactions. These foundational methods, while sometimes lacking in efficiency, paved the way for the more sophisticated strategies used today.
Key early strategies included intramolecular aldol (B89426) condensations and Robinson annulation reactions, which remain relevant in modern synthesis. masterorganicchemistry.comjuniperpublishers.compressbooks.pub The synthesis of spiro[4.5]decane-containing natural products, such as the acorane sesquiterpenes, spurred much of the early research in this area. acs.org These initial forays into the synthesis of the spiro[4.5]decane system highlighted the complexities involved and drove the development of more refined and efficient synthetic routes. capes.gov.br
Targeted Synthesis of Spiro[4.5]decan-1-one
The direct and efficient synthesis of this compound has been the focus of numerous synthetic efforts. Classical approaches such as the Robinson annulation and intramolecular aldol condensations have been successfully employed. The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring onto a pre-existing cyclopentanone (B42830) derivative. masterorganicchemistry.comjuniperpublishers.compressbooks.pubnumberanalytics.com
Another key strategy involves the intramolecular cyclization of a suitably substituted dicarbonyl compound. For instance, a 1,5-diketone can undergo an intramolecular aldol reaction to form the this compound core. masterorganicchemistry.com The choice of base and reaction conditions is crucial in these transformations to favor the desired 6-membered ring formation over other potential side reactions.
More modern approaches have utilized metal-catalyzed reactions. For example, an enantioselective synthesis of a spiro[4.5]decanone derivative, a key intermediate for spirovetivanes, was achieved through the reaction of 3-methyl-2-cyclohexen-1-one (B144701) with 2-(S)-methoxy-1,4-dibromobutane. researchgate.net
Divergent Synthetic Strategies for Spiro[4.5]decanone Frameworks
Beyond the direct synthesis of this compound, a variety of divergent strategies have been developed to access the broader spiro[4.5]decanone framework, often with greater control over substitution and stereochemistry. These methods include powerful cascade reactions and cycloadditions.
Cascade and Tandem Reactions
Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like spiro[4.5]decanones from simple starting materials in a single operation.
A notable example of a tandem reaction is the Lewis acid-catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating applicability to a wide range of aldehydes including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, affording the products in good yields and with excellent selectivity. rsc.org The reaction is initiated by a Prins reaction, followed by a pinacol-type rearrangement to furnish the oxaspirocyclic core.
| Aldehyde Substrate | Yield (%) |
| Benzaldehyde | 82 |
| 4-Chlorobenzaldehyde | 86 |
| 4-Methylbenzaldehyde | 84 |
| Isobutyraldehyde | 75 |
| Cinnamaldehyde | 78 |
Table 1: Yields of 7-substituted-8-oxaspiro[4.5]decan-1-ones from various aldehydes in a Prins/Pinacol cascade reaction. rsc.org
Another powerful cascade strategy is the organobase-catalyzed Michael–Michael-acetalization cascade. This has been effectively used for the synthesis of spiro-indandione skeletons, which are a type of fused spiro[4.5]decane. nih.govfigshare.com This protocol provides a broad range of products in good yields and with excellent diastereocontrol. nih.gov Similarly, an organocatalytic cascade Michael-Michael-aldol reaction has been developed for the synthesis of spirooxindole derivatives, further showcasing the utility of Michael-initiated cascades in the construction of complex spirocyclic systems. rsc.org
Cycloaddition Reactions
Cycloaddition reactions represent a cornerstone of modern organic synthesis and have been effectively applied to the construction of the spiro[4.5]decane framework. These reactions allow for the rapid assembly of the bicyclic system with a high degree of stereocontrol.
One of the most powerful cycloaddition strategies is the Diels-Alder reaction. The [4+2] cycloaddition between a diene and a dienophile can be employed to form the six-membered ring of the spiro[4.5]decane system. Photoannelation, involving a [2+2] photochemical cycloaddition, has also been utilized in the total synthesis of the spiro[4.5]decane sesquiterpene, (-)-acorenone (B1254648). capes.gov.brduke.edu
Furthermore, [3+2] cycloaddition reactions have emerged as a valuable tool. For instance, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a synergistic photocatalysis and organocatalysis approach involving the [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This method offers mild reaction conditions and high diastereoselectivity. mdpi.com
| Diene | Dienophile | Cycloaddition Type | Spirocyclic Product |
| 1,3-Butadiene | Cyclopent-1-ene-1-carbaldehyde | Diels-Alder [4+2] | Spiro[4.5]dec-7-en-1-one |
| Cyclopropylamine derivative | 2-Methylene-tetrahydronaphthalen-1-one | [3+2] Cycloaddition | 2-Amino-spiro[4.5]decan-6-one derivative |
| 2,2-Dimethyl-3(2H)-furanone | Alkene derived from limonene | Photochemical [2+2] | Acorenone precursor |
Table 2: Examples of Cycloaddition Reactions for the Synthesis of Spiro[4.5]decane Scaffolds.
[3+2] Cycloaddition Approaches for Spiro[4.5]decane-6-ones
A notable advancement in the synthesis of spiro[4.5]decane systems involves the use of [3+2] cycloaddition reactions. One such method employs a combination of photocatalysis and organocatalysis to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This approach utilizes 2-methylene-tetrahydronaphthalene-1-ones and N-cyclopropylanilines as the starting materials. mdpi.com The reaction is promoted by a BINOL-derived phosphoric acid catalyst under photocatalyst-free and metal-free conditions, which aligns with green chemistry principles by offering mild reaction conditions and 100% atom economy. mdpi.comresearchgate.net
This method has demonstrated high efficiency, with reported yields reaching up to 88% and excellent diastereoselectivity as high as 99:1. mdpi.comresearchgate.net The versatility of this reaction is shown by its applicability to substrates with varying alkane ring sizes, enabling the synthesis of different spirocyclic systems like [4.4] and [4.6] in addition to the [4.5] framework. mdpi.comresearchgate.net A plausible reaction mechanism is proposed to initiate from an intermediate formed between N-cyclopropylanilines and the chiral phosphoric acid. mdpi.comresearchgate.net
Table 1: Selected Results for [3+2] Cycloaddition Synthesis of 2-Amino-spiro[4.5]decane-6-ones
| Entry | Starting Materials | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) |
|---|
Data sourced from a study on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net
Intramolecular 1,3-Dipolar Cycloaddition
Intramolecular 1,3-dipolar cycloadditions offer a robust strategy for constructing the five-membered heterocyclic ring of spiro systems. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile, which are part of the same molecule, leading to the formation of a fused ring system that contains the spirocenter. wikipedia.org The versatility of this method allows for the synthesis of a wide array of five-membered heterocycles. wikipedia.org
In the context of spirocycle synthesis, an appropriately tethered alkene or alkyne can act as the dipolarophile, reacting with an in-situ generated 1,3-dipole such as a nitrile oxide or a carbonyl ylide. frontiersin.orgnih.gov For instance, asymmetric 1,3-dipolar cycloadditions of nitrile oxides with α-methylene lactams have been developed to produce chiral spirocyclic lactams containing isoxazoline (B3343090) rings. nih.gov The stereochemical outcome of these reactions can often be controlled, providing access to enantioenriched spirocyclic building blocks. nih.gov The reaction's efficiency and selectivity make it a valuable tool in the synthesis of complex, nitrogen-rich spirocycles. nih.gov
Rearrangement Reactions
Rearrangement reactions provide another strategic avenue for the assembly of the spiro[4.5]decane skeleton, often involving the migration of a carbon framework to form the key spirocyclic junction.
Claisen Rearrangement in Spiro[4.5]decanone Synthesis
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, has been effectively applied to the synthesis of functionalized spiro[4.5]decanes. researchgate.netnih.govnumberanalytics.com This powerful carbon-carbon bond-forming reaction typically involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com
In a key application, this methodology was used in the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol. nih.gov The synthesis involved a Claisen rearrangement of a bicyclic 2-(alkenyl)dihydropyran derivative. researchgate.net This crucial step proceeded in excellent yield and with high stereoselectivity, affording a multi-functionalized spiro[4.5]decane as a single diastereomer. researchgate.netnih.gov The chair-like transition state of the concerted pericyclic reaction is responsible for the high degree of stereocontrol observed. numberanalytics.com This approach highlights the utility of the Claisen rearrangement in constructing complex spirocyclic natural products from readily accessible starting materials. researchgate.net
Pinacol-Pinacolone Rearrangement in Spiro[4.5]decane Formation
The Pinacol-Pinacolone rearrangement, a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone, serves as a method for constructing spirocyclic frameworks. byjus.comtestbook.com The mechanism involves the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or aryl shift to the carbocationic center, and finally deprotonation to yield the ketone. byjus.comyoutube.com
This rearrangement can be engineered to induce a ring expansion, which is particularly useful for forming spirocycles. For example, a Prins reaction–pinacol rearrangement sequence has been reported for the synthesis of oxaspiro[4.5]decan-1-ones. thieme-connect.de Similarly, an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines has been shown to produce spirocyclic dihydropyridines. nih.gov In these cases, the migration of one of the bonds of the smaller ring to an adjacent carbocation results in the expansion to a five-membered ring, thereby creating the spiro[4.5]decane system. thieme-connect.denih.gov
Transition Metal-Catalyzed Methods
The use of transition metal catalysts has opened up new pathways for the asymmetric synthesis of spiro[4.5]decanones, providing access to chiral molecules with high levels of enantioselectivity.
Palladium-Catalyzed Asymmetric Synthesis of Spiro[4.5]-1-one Compounds
Palladium catalysis has proven to be a particularly effective strategy for the enantioselective synthesis of spiro[4.5]decanone derivatives. In 2015, the research group of Takayuki Doi reported a palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com
More recently, a palladium-catalyzed decarboxylative approach has been developed for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones. rsc.org This method utilizes vinyl methylene (B1212753) cyclic carbonates and p-quinone methides as reaction partners. The reaction proceeds at room temperature and is highly efficient, affording products with vicinal quaternary carbons, which are typically challenging to synthesize. rsc.org This strategy demonstrates excellent stereocontrol, achieving high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 96:4 er). rsc.org Such methods are significant as they provide access to complex and diverse spirocyclic structures from modular starting materials. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-spiro[4.5]decane-6-one |
| 2-Methylene-tetrahydronaphthalene-1-one |
| N-cyclopropylaniline |
| Gleenol |
| Axenol |
| 2-(Alkenyl)dihydropyran |
| Oxathis compound |
| 4-(1′-Hydroxycyclobutyl)pyridine |
| Spiro[4.5]deca-6,9-dien-8-one |
| Vinyl methylene cyclic carbonate |
| p-Quinone methide |
| Isoxazoline |
| Carbonyl ylide |
Rhodium-Catalyzed Hydroacylation in this compound Synthesis
A notable advancement in the synthesis of spiro[4.5]decan-1-ones involves a rhodium-catalyzed one-pot reaction that combines a Claisen rearrangement with an intramolecular hydroacylation. documentsdelivered.commdpi.com This methodology provides a direct route to the this compound skeleton from readily available starting materials. The key step is the rhodium-catalyzed intramolecular hydroacylation of pent-4-enals, which are generated in situ from the researchgate.netresearchgate.net-sigmatropic rearrangement of allyl vinyl ethers. mdpi.com
This procedure has proven effective for substrates with substitution patterns that were previously considered challenging for rhodium-catalyzed intramolecular hydroacylation. mdpi.com The resulting this compound serves as a crucial intermediate in the total synthesis of acoradienes and acorones, which are sesquiterpenoids with the spiro[4.5]decane framework. documentsdelivered.com
Au(I)-Catalyzed Vinylogous Conia Ene Reaction
Gold(I) catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the context of spiro[4.5]decane synthesis, a gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to produce densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.netadelphi.edu This reaction proceeds from easily accessible 4-alkyne tethered cyclohex-2-enones under mild conditions. researchgate.netadelphi.edu
The reaction exhibits a broad substrate scope, with a study exploring 17 different substrates featuring various substituents on the cyclohex-2-enone ring. researchgate.netadelphi.edu The corresponding spiro[4.5]deca-1,6-diene-8-ones were obtained in yields ranging from 52% to 81%. researchgate.netadelphi.edu The vinylogous Conia-ene reaction is characterized by its atom economy and tolerance of a wide range of functional groups. researchgate.netadelphi.edu The resulting spirocyclic compounds have been utilized in the synthesis of natural products such as the alkaloid (+)-lycopladine A. wikipedia.org
| Substrate Substituents (on cyclohexenone ring) | Yield (%) |
|---|---|
| Unsubstituted | 75 |
| 2-Methyl | 72 |
| 3-Methyl | 81 |
| 4-Phenyl | 65 |
| 5-Methyl | 78 |
| ... (additional substrates) | 52-81 |
Data derived from multiple substrates as reported in literature. researchgate.netadelphi.edu
Iron(II)-Catalyzed Cyclizations
Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis. In the realm of spirocycle synthesis, iron(II) halides have been shown to promote the cyclization of cyclic 2-enynamides to furnish halogenated bicyclic γ-lactams with high stereoselectivity. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the potential of iron(II) catalysis in constructing spirocyclic systems. The reaction proceeds under mild conditions and tolerates a variety of substituents at the alkyne terminus. nih.gov This approach highlights the capability of iron(II) to initiate cyclization cascades, which could be adapted for the synthesis of carbocyclic spiro[4.5]decanes.
Radical Cyclization Approaches
Radical cyclizations offer a powerful means to construct C-C bonds and access complex cyclic systems. These methods often proceed under mild conditions and are tolerant of a wide range of functional groups.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been applied to the synthesis of spiro[4.5]trienones through a sulfonylation/ipso-cyclization of N-arylpropiolamides. While this specific example leads to a trienone system, the underlying principle of generating a radical that undergoes an intramolecular cyclization onto an aromatic ring is applicable to the synthesis of the spiro[4.5]decane core. These reactions are typically initiated by a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer process to generate the key radical intermediate. nih.gov
A mechanistically intriguing and synthetically valuable method for the construction of functionalized spiro[4.5]decanes involves the oxidative dearomatization of phenols, which can induce a subsequent ring expansion. nih.govucsb.eduresearchgate.net This strategy often employs hypervalent iodine reagents to oxidize a phenolic substrate, leading to a dearomatized intermediate that can undergo further transformations. nih.govrsc.org For instance, the oxidative dearomatization of cyclobutane-tethered phenols can trigger a ring expansion of the cyclobutane (B1203170) ring, thereby furnishing the spiro[4.5]decane framework. researchgate.net This approach allows for the stereoselective formation of the spirocyclic system. nih.gov
Enolate Chemistry and Alkylation Strategies
The alkylation of enolates is a cornerstone of C-C bond formation in organic synthesis. Intramolecular variants of this reaction are particularly powerful for the construction of cyclic and spirocyclic systems. The formation of the spiro[4.s]decan-1-one can be achieved through the intramolecular alkylation of a suitably substituted cyclohexanone (B45756) derivative. ubc.ca A key strategy involves the generation of an enolate from a cyclohexanone bearing a side chain with a leaving group at the appropriate position. The subsequent intramolecular nucleophilic attack of the enolate on the electrophilic carbon of the side chain forges the spirocyclic ring system.
A related and powerful method is the intramolecular decarboxylative alkylation of β-keto-esters, which provides a route to spirocyclic ketones. rsc.org This approach has been successfully applied to the synthesis of the spirovetivane sesquiterpenoids (±)-β-vetivone and (±)-β-vetispirene. rsc.org
Dialkylation of Activated Carbon Centers
One established approach to the synthesis of the spiro[4.5]decane skeleton involves the dialkylation of an activated carbon center. A classic example is the reaction of 3-methyl-2-cyclohexen-1-one with 2-(S)-methoxy-1,4-dibromobutane. This reaction proceeds with both regioselectivity and stereoselectivity to afford a spiro[4.5]decanone derivative, which serves as a key intermediate in the synthesis of spirovetivane natural products. researchgate.net The methoxy (B1213986) group in the dibromobutane reagent plays a crucial role in directing the stereochemical outcome of the cyclization.
Further transformations of the resulting spiro[4.5]decanone can be achieved with high diastereoselectivity. For instance, the addition of diisopropoxydimethyltitanium to the carbonyl group of the spiro compound, followed by catalytic hydrogenation, demonstrates excellent diastereofacial selectivity, allowing for the controlled introduction of additional stereocenters. researchgate.net
Michael Addition of Pipecolate-Derived Enolates
The intramolecular Michael reaction is a powerful tool for the construction of cyclic systems, including the spiro[4.5]decane framework. acs.org This strategy often involves the generation of an enolate which then undergoes an intramolecular conjugate addition to an α,β-unsaturated carbonyl system. While specific examples detailing the Michael addition of pipecolate-derived enolates for the direct synthesis of this compound are not prevalent in the provided search results, the general principle of intramolecular Michael additions is a cornerstone of spirocycle synthesis.
A related strategy involves the asymmetric Michael-alkylation reaction, which has been successfully employed in the synthesis of chiral spiro-cyclopropane-oxindoles. rsc.org This highlights the potential of Michael additions in controlling stereochemistry at the spirocenter. In a cobalt-catalyzed reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters, a reversal of enantioselectivity was achieved by modifying the chiral ligand, demonstrating the high level of control possible in such transformations. rsc.org
Multi-component and One-pot Reactions
Multi-component reactions (MCRs), also known as one-pot reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov These reactions combine three or more reactants in a single step to form a complex product, thereby streamlining synthetic sequences. nih.govrsc.org
Several MCRs have been developed for the synthesis of spiro compounds. For instance, a five-component reaction utilizing 1,3-diketones, hydroxylamine, activated methylene compounds, isatin, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of spiro derivatives. utrgv.edu Another example is the one-pot, three-component synthesis of spiro-benzimidazoquinazolinones from acenaphthoquinone or isatin, a 1,3-diketone, and 2-aminobenzimidazole (B67599) under microwave irradiation. researchgate.net More recently, a straightforward one-pot multicomponent reaction has been developed for the synthesis of chiral spiro-imidazolidinone cyclohexenones from aminophenols, α,β-unsaturated aldehydes, and α-amino acids, achieving excellent diastereoselectivity. nih.gov
The following table summarizes some examples of multi-component reactions used in the synthesis of spiro compounds:
| Reactants | Product | Conditions | Reference |
| 1,3-Diketone, Hydroxylamine, Activated Methylene, Isatin, Ammonium Acetate | Spiro derivatives | Microwave irradiation, Water, DIPEA | utrgv.edu |
| Acenaphthoquinone/Isatin, 1,3-Diketone, 2-Aminobenzimidazole | Spiro-benzimidazoquinazolinones | Microwave irradiation, Ethanol | researchgate.net |
| Aminophenols, α,β-Unsaturated Aldehydes, α-Amino Acids | Chiral Spiro-imidazolidinone Cyclohexenones | One-pot | nih.gov |
| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Triethylamine, DMF | mdpi.com |
Green Chemistry Principles in Spiro[4.5]decanone Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.gov These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.govyoutube.com
In the context of spiro[4.5]decanone synthesis, green chemistry approaches are being explored. For example, a method for synthesizing 1,4-dioxo spiro[4.5]decane-8-one utilizes a weak acid acrylic cationic exchange resin as a catalyst in water, avoiding the use of organic solvents during the reaction. google.com The catalyst is easily separated and can be reused, and the process is considered environmentally friendly. google.com
Furthermore, a photocatalytic and organocatalytic method for the synthesis of 2-amino-spiro[4.5]decane-6-ones operates under mild, metal-free conditions and achieves 100% atom conversion, aligning with green chemistry principles. mdpi.com The use of microwave irradiation in a five-component reaction to synthesize spiro compounds also represents a greener alternative to classical methods, offering shorter reaction times and the use of water as a solvent. utrgv.edu
Control of Stereoselectivity and Diastereoselectivity in Spiro[4.5]decanone Synthesis
The control of stereochemistry is a critical aspect of synthesizing complex molecules like spiro[4.5]decanone and its derivatives, which often contain multiple stereocenters. ethz.ch Various strategies have been employed to achieve high levels of stereoselectivity and diastereoselectivity.
In the synthesis of 2-amino-spiro[4.5]decane-6-ones, a synergistic approach using photocatalysis and an organic phosphoric acid catalyst has been shown to achieve high diastereoselectivity, with diastereomeric ratios of up to 99:1. mdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent, were found to be crucial in optimizing the stereochemical outcome. researchgate.net
Palladium-catalyzed asymmetric synthesis has also been utilized to produce chiral spiro[4.5]-1-one compounds. mdpi.com Additionally, the intramolecular Schmidt reaction of ketones and alkyl azides has been employed for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com The enantioselective synthesis of a spiro[4.5]decanone, a key intermediate for spirovetivanes, was achieved with high stereoselection using 2-(S)-methoxy-1,4-dibromobutane. researchgate.net
Retrosynthetic Analysis of this compound and Related Structures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For spiro[4.s]decan-1-one and its analogues, several retrosynthetic disconnections are possible.
A common strategy involves disconnecting the spirocyclic system at the bond connecting the two rings. For instance, the synthesis of the spiro[4.5]decane system as an approach to acorane sesquiterpenes highlights this type of disconnection. acs.org
Another powerful retrosynthetic approach involves the use of multicomponent reactions. In this case, the complex spirocyclic target is envisioned as being assembled from three or more simpler components in a single step. utrgv.edunih.gov This significantly shortens the synthetic route. For example, a chiral spiro-imidazolidinone cyclohexenone can be retrosynthetically disconnected into an aminophenol, an α,β-unsaturated aldehyde, and an α-amino acid. nih.gov
Optimization of Reaction Parameters for Spiro[4.5]decanone Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired spiro[4.5]decanone product. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants.
In the synthesis of 2-amino-spiro[4.5]decane-6-ones, a systematic optimization of reaction conditions was performed. researchgate.net The study revealed that dichloromethane (B109758) was the most effective solvent. A comparative analysis of different phosphoric acid catalysts showed that one particular catalyst significantly improved the diastereomeric ratio, albeit with a modest decrease in yield. researchgate.net Temperature was also found to be a critical factor, with room temperature providing a substantially higher yield compared to lower temperatures. researchgate.net
The following table presents an example of reaction condition optimization:
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | d.r. |
| 1 | Phosphoric Acid 4a | Dichloromethane | -20 | 36 | 80:20 |
| 2 | Phosphoric Acid 4a | Toluene | -20 | 25 | 75:25 |
| 3 | Phosphoric Acid 4a | Tetrahydrofuran (B95107) | -20 | 15 | 70:30 |
| 4 | Phosphoric Acid 4c | Dichloromethane | Room Temp | 82 | 96:4 |
| 5 | Phosphoric Acid 4c | Dichloromethane | 0 | 65 | 95:5 |
| d.r. = diastereomeric ratio |
This systematic optimization allows for the identification of the most favorable conditions to enhance reaction efficiency and selectivity. researchgate.net Similarly, in the synthesis of 1,4-dioxo spiro[4.5]decane-8-one, the ratio of the starting material to the catalyst, the reaction temperature, and the reaction time were all specified to achieve a good yield and selectivity. google.com
Mechanistic Investigations of Chemical Reactivity and Transformations
Reaction Pathways of Spiro[4.5]decan-1-one and Derivatives
The reaction pathways of this compound and its derivatives are diverse, offering access to a wide array of chemical entities. One of the fundamental transformations is the acid-catalyzed pinacol-type rearrangement of 1,2-diols, which serves as a key method for constructing the spiro[4.5]decane skeleton. metu.edu.tr For instance, the treatment of a diol derived from cyclopentanone (B42830) with acid leads to the formation of spiro[4.5]decan-6-one through a rearrangement mechanism. metu.edu.tr
Furthermore, spiro[4.5]decanone derivatives can be synthesized through multicomponent reactions. A notable example is the one-pot three-component condensation involving ketones, aromatic amines, and mercaptoacetic acid to efficiently produce thia-azaspiro[4.5]decan frameworks. smolecule.com This reaction proceeds via initial imine formation, followed by cyclization with mercaptoacetic acid. smolecule.com The versatility of these pathways is further highlighted by the synthesis of complex spirocyclic systems through cascade reactions, such as the dearomative annulation cascade initiated by photoredox-mediated C–O bond activation of aromatic carboxylic acids. researchgate.net
Derivatives of this compound, particularly those incorporating heteroatoms, exhibit unique reaction pathways. For example, 1,3,8-triazaspiro[4.5]decane-2,4-diones can be synthesized from piperidone through a sequence involving a Bucherer–Berg reaction, Ullmann couplings, and subsequent reductive amination. nih.gov These pathways underscore the adaptability of the spiro[4.5]decanone core for the construction of structurally elaborate molecules with potential applications in medicinal chemistry. nih.gov
Nucleophilic and Electrophilic Reactivity of Spiro[4.5]decanone Systems
The carbonyl group at the 1-position of this compound is a primary site for nucleophilic attack. This reactivity is fundamental to many of its transformations. The prochiral center at the carbonyl group makes it a valuable substrate in asymmetric synthesis. researchgate.net The thiol group in derivatives like spiro[4.5]decane-1-thiol demonstrates potent nucleophilic character, readily participating in reactions such as thiol-Michael additions to α,β-unsaturated carbonyl compounds. smolecule.com
The electrophilic character of the spiro[4.5]decanone system is also significant. For instance, electrophilic cyclization of N-propargylic β-enaminones derived from spirocyclic structures can be induced by molecular iodine, leading to the formation of iodo-substituted spiro-fused pyridines. metu.edu.tr The spiro[4.5]decanone scaffold itself can act as an electrophile in certain contexts, particularly after activation of the carbonyl group.
The interplay between nucleophilic and electrophilic reactivity is central to the synthesis of various derivatives. For example, the synthesis of spirothiazolidinone derivatives involves the cyclization of Schiff bases, formed from the acid-catalyzed condensation of aromatic amines and cyclohexanone (B45756), with thioglycolic acid. researchgate.net This process relies on the nucleophilic attack of the thiol on the imine carbon.
Oxidation and Reduction Chemistry of Spiro[4.5]decanone Systems
The oxidation and reduction of the spiro[4.5]decanone core are pivotal transformations that allow for the introduction of new functional groups and the modification of the oxidation state of the molecule.
Oxidation: this compound and its derivatives can be oxidized using various reagents to yield products such as carboxylic acids or other oxidized derivatives. For instance, oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are commonly employed. The oxidation of spirocyclic lactols, which can be synthesized via rhodium-catalyzed hydroformylation, leads to the formation of spirocyclic lactones. smolecule.com
Reduction: The ketone functionality of this compound is readily reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). This reduction is a key step in the synthesis of various natural products and their analogues. rsc.org For example, the reduction and subsequent re-oxidation of a spiroketone were employed in the synthesis of racemic axenol and gleenol (B1239691). rsc.org
The following table summarizes common oxidation and reduction reactions of spiro[4.5]decanone systems:
| Reaction Type | Reagent(s) | Major Product(s) |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, oxidized ketones |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols |
Substitution Reactions at Spiro[4.5]decanone Scaffolds
Substitution reactions provide a powerful tool for functionalizing the spiro[4.5]decanone scaffold, enabling the introduction of a wide range of substituents and the modulation of the molecule's properties. These reactions can occur at various positions on the spirocyclic framework.
The piperidone ring within certain spiro[4.5]decanone derivatives is a common site for substitution. nih.gov For example, investigations into prolyl hydroxylase domain inhibitors have involved the substitution of the piperidone ring of the spiro[4.5]decanone series to enhance inhibitory potency. nih.gov The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives involves reductive amination to introduce various aryl groups. nih.gov
Nucleophilic substitution is another important class of reactions for these systems. The sulfonamide group in spiro[4.5]decane-1-sulfonamide can participate in nucleophilic substitution reactions, allowing for the creation of diverse derivatives. Similarly, the thiol group in spiro[4.5]decane-1-thiol can act as a nucleophile in substitution reactions with electrophiles. smolecule.com Halogenating agents can also be used to introduce halogens onto the spiro[4.5]decanone scaffold through substitution reactions.
The following table provides examples of substitution reactions on spiro[4.5]decanone scaffolds:
| Reactant | Reagent(s) | Product Type |
| Piperidone-containing spiro[4.5]decanone | Aldehydes, NaBH(OAc)3 | N-substituted derivatives |
| Spiro[4.5]decane-1-sulfonamide | Nucleophiles | Substituted sulfonamides |
| Spiro[4.5]decane-1-thiol | Electrophiles | Thioethers |
| Spiro[4.5]decanone | Halogenating agents | Halogenated spiro[4.5]decanones |
Ring-Opening Reactions in Heteroatom-Containing Spiro[4.5]decanones (e.g., lactones, epoxides)
Ring-opening reactions of heteroatom-containing spiro[4.5]decanones, such as lactones and epoxides, are mechanistically significant transformations that provide access to functionalized acyclic or macrocyclic structures. These reactions are often driven by the release of ring strain.
An important example is the acid-catalyzed ring-opening of a cyclopropane (B1198618) intermediate to form a spiro[4.5]decanone, a key step in the synthesis of (-)-acorenone (B1254648) B. rsc.org While not a heteroatom-containing spirocycle itself, this demonstrates the principle of ring-opening to form the spiro core.
In the context of heteroatom-containing spirocycles, the ring-opening of spiroketones like 1,4-dioxaspiro[4.5]decan-2-one has been investigated, particularly for applications as additives in electrolytic cells. evitachem.com The reactivity of such compounds is influenced by the presence of the heteroatoms, which can alter the electronic distribution and stability of the ring system. For instance, the oxygen atom in 1-oxaspiro[4.5]decan-2-one reduces the reactivity of the ketone compared to its carbocyclic analog.
The regioselectivity and stereoselectivity of ring-opening reactions are of paramount importance, especially in the synthesis of chiral molecules. Studies on the ring-opening of chiral substituted spiro[2.4]hepta-4,6-dienes, though a different spiro system, highlight the potential for developing versatile approaches to optically active compounds through controlled ring-opening processes. rwth-aachen.de
Stereochemical and Conformational Studies of Spiro 4.5 Decan 1 One Derivatives
Influence of Spiro Center on Molecular Architecture and Chirality
The presence of the spirocyclic system imposes significant conformational constraints on the molecule. researchgate.net This rigidity is a key feature that can be exploited in drug design, as it allows for a more precise orientation of functional groups to interact with biological targets like proteins and enzymes. researchgate.netresearchgate.net The three-dimensional nature of the spiro scaffold provides a distinct advantage over flat, two-dimensional aromatic compounds in achieving high-affinity binding. researchgate.net
The chirality of spiro[4.5]decan-1-one derivatives can arise from several factors:
A Chiral Spiro Center: If the substituents on the two rings are arranged in a non-superimposable mirror image, the spiro atom itself becomes a stereocenter. wikipedia.org
Axial Chirality: The inherent twist of the two rings around the spiro atom can result in axial chirality, where the molecule as a whole is chiral. wikipedia.org
Conformational Dynamics and Energetics of Spiro[4.5]decane Systems
Computational studies and experimental data provide insight into the energetics of these systems. The relative energies of different conformers are influenced by steric interactions between substituents on the rings and the inherent strain of each ring. For instance, a substituent on the cyclohexane (B81311) ring will generally prefer an equatorial position to minimize steric strain. ucl.ac.uk
| Property | Value | Source |
| Standard liquid enthalpy of combustion (ΔcH°liquid) | - | Cheméo chemeo.com |
| Ideal gas heat capacity (Cp,gas) | - | Cheméo chemeo.com |
| Standard Gibbs free energy of formation (ΔfG°) | - | Cheméo chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | - | Cheméo chemeo.com |
| Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid) | - | Cheméo chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | - | Cheméo chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | - | Cheméo chemeo.com |
Analysis of Ring-Flipping Kinetics in Spiro[4.5]decanone Structures
The cyclohexane ring in spiro[4.5]decanone structures can undergo a process known as ring-flipping or ring inversion, where one chair conformation converts into another. kahedu.edu.in This process has an associated energy barrier, and the rate of flipping is temperature-dependent. At room temperature, this inversion is typically rapid. kahedu.edu.in
The kinetics of ring-flipping can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the activation energy for the ring inversion process. The presence of the spiro-fused cyclopentane (B165970) ring can influence the energy barrier for the cyclohexane ring flip compared to a simple substituted cyclohexane.
Theoretically, the spiro-fused ring system can undergo ring-flipping, which alters the axial and equatorial positions of substituents. ucl.ac.uk However, one conformation is often significantly more favorable due to steric effects. ucl.ac.uk For example, substituents on the cyclohexane ring will have a strong preference for the equatorial position to minimize steric hindrance. ucl.ac.uk
Stereochemical Implications in Synthetic Design and Reaction Outcomes
The stereochemistry of this compound derivatives has profound implications for their synthesis and reactivity. Achieving stereoselective synthesis, where one stereoisomer is formed preferentially, is a significant challenge and a key goal in modern organic chemistry. researchgate.netresearchgate.net
Recent advancements have led to the development of catalytic stereoselective methods for preparing spiro compounds with high levels of stereocontrol. researchgate.netresearchgate.net These methods often employ transition-metal catalysts or organocatalysts to direct the formation of the desired stereoisomer. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. smolecule.com
The inherent chirality and conformational biases of the this compound scaffold can also be used to influence the stereochemical outcome of subsequent reactions. The fixed spatial arrangement of the rings can direct incoming reagents to a specific face of the molecule, leading to diastereoselective transformations. This principle is widely used in asymmetric synthesis to create complex molecules with defined three-dimensional structures. For example, spiro-ligands have been utilized in cross-electrophile coupling reactions to control the stereochemistry of the products. acs.org
Advanced Spectroscopic Characterization Techniques in Spiro 4.5 Decan 1 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of Spiro[4.5]decan-1-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the carbon skeleton and the placement of protons within the this compound molecule.
¹H NMR: The proton NMR spectrum of a spiro[4.5]decane derivative reveals distinct signals for protons in different chemical environments. For instance, in a substituted amin-spiro[4.5]decan-one, the protons on the cyclopentane (B165970) and cyclohexane (B81311) rings, as well as those on any substituent groups, will have characteristic chemical shifts and coupling patterns that allow for their precise assignment. mdpi.com
Table 1: Representative NMR Data for a Substituted this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | 195.61 |
| C-N | 4.77 (dd) | 55.82 |
| CH (aromatic) | 7.41 (d), 7.13-7.01 (m), 6.60 (t), 6.56-6.48 (m) | 128.33, 124.64, 122.16, 115.81, 111.75 |
| CH₂ | 3.07-2.96 (m), 2.36 (dtd), 2.15 (ddd), 2.01-1.90 (m), 1.86-1.66 (m), 1.53-1.42 (m) | 52.57, 34.61, 33.58, 29.74, 21.46, 21.03 |
Data adapted from a study on a substituted this compound derivative. mdpi.com
Dynamic NMR Spectroscopy for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like this compound. copernicus.org Molecules are not static; they undergo various motions, such as ring-flipping and bond rotations. DNMR can provide information on the energy barriers associated with these processes. copernicus.org For spirocyclic systems, which can exist in multiple conformations, DNMR helps in understanding the equilibrium between different forms and the rate of their interconversion. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.
The molecular weight of this compound is 152.23 g/mol . nih.gov Mass spectrometry confirms this molecular weight. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation pattern can provide valuable clues about the structure of the molecule. For instance, the loss of specific fragments can indicate the presence of the carbonyl group and the nature of the spirocyclic rings.
Table 2: Predicted Collision Cross Section (CCS) Data for Spiro[4.5]dec-3-en-2-one
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 151.11174 | 133.2 |
| [M+Na]⁺ | 173.09368 | 139.3 |
| [M-H]⁻ | 149.09718 | 138.4 |
| [M+NH₄]⁺ | 168.13828 | 158.1 |
| [M+K]⁺ | 189.06762 | 137.2 |
Data for a related isomer, Spiro[4.5]dec-3-en-2-one, illustrates the type of information obtained from advanced MS techniques. uni.lu m/z refers to the mass-to-charge ratio. uni.lu
X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration
For chiral derivatives of this compound, X-ray crystallography is particularly crucial for determining the absolute configuration of the stereocenters. This information is vital in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. The process involves growing a single crystal of the compound and diffracting X-rays through it to generate a diffraction pattern that can be mathematically transformed into a three-dimensional model of the molecule. ucla.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption in the IR spectrum is due to the stretching vibration of the carbonyl (C=O) group of the ketone.
This strong absorption typically appears in the region of 1670-1780 cm⁻¹. pressbooks.pub The exact position of this peak can provide further information; for example, ring strain or conjugation can shift the absorption frequency. libretexts.org The spectrum also shows characteristic C-H stretching and bending vibrations for the sp³ hybridized carbons of the cycloalkane rings. pressbooks.publibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| C=O (Ketone) | 1670 - 1780 | Strong, sharp |
| C-H (sp³) | 2850 - 3000 | Medium to strong |
General ranges for characteristic functional group absorptions. pressbooks.publibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of this compound in complex mixtures, such as reaction products or natural extracts.
In a GC-MS analysis, the components of the mixture are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for both the quantification and identification of this compound and other related compounds in the sample. nih.govspectrabase.comnist.gov
UV-Visible Spectroscopy for Electronic Properties
UV-Visible spectroscopy is a valuable analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet (UV) or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is directly related to the energy difference between these states. For organic molecules, the most common electronic transitions involve σ (sigma), π (pi), and n (non-bonding) electrons.
In the case of this compound, the key structural feature that absorbs light in the UV region is the carbonyl group (C=O). This group contains a carbon-oxygen double bond, which consists of one σ bond and one π bond, as well as non-bonding electrons (lone pairs) located on the oxygen atom. The presence of these electrons gives rise to characteristic electronic transitions.
Chromophores and Electronic Transitions
The carbonyl group in this compound acts as a chromophore—the part of the molecule responsible for its absorption of UV light. Saturated ketones, where the carbonyl group is not in conjugation with other π-systems, are characterized by two primary electronic transitions:
n → π* (n-to-pi-star) Transition : This transition involves the excitation of an electron from a non-bonding orbital (n) on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. These transitions are typically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and occur at relatively longer wavelengths. For simple aliphatic ketones, this absorption is characteristically found in the 270–300 nm region. uni.lu This transition is formally forbidden by symmetry rules, which accounts for its weak absorption intensity.
π → π* (pi-to-pi-star) Transition : This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This is an allowed transition, resulting in a much stronger absorption (ε > 1000 L·mol⁻¹·cm⁻¹). However, for unconjugated ketones like this compound, this transition requires higher energy and thus occurs at a much shorter wavelength, typically below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers. uni.lu
The UV spectrum of this compound is therefore expected to be dominated by the weak n → π* transition.
Research Findings and Spectral Data
While specific, high-resolution spectral data for this compound is not extensively detailed in readily available literature, its UV-Visible absorption characteristics can be reliably predicted based on data from analogous saturated cyclic and acyclic ketones. The spirocyclic structure, which holds the two rings in a perpendicular orientation, does not introduce conjugation with the carbonyl chromophore. Therefore, the electronic properties are primarily dictated by the isolated cyclopentanone (B42830) ring fused at the spiro center.
The position of the n → π* absorption maximum (λmax) can be influenced by the solvent polarity. In polar solvents, the non-bonding electrons of the oxygen are stabilized by hydrogen bonding or dipole-dipole interactions. This stabilization lowers the energy of the n orbital, increasing the energy gap for the n → π* transition. Consequently, a shift to shorter wavelengths (a hypsochromic or blue shift) is observed as solvent polarity increases. nih.gov
The table below provides typical UV absorption data for the n → π* transition of the carbonyl chromophore in various ketone environments, which serves as a reference for the expected absorption of this compound.
| Compound Name | Structure | Solvent | λmax (nm) for n → π* | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Acetone | CH₃COCH₃ | Hexane | 279 | 15 |
| Cyclopentanone | C₅H₈O | Ethanol | 288 | 18 |
| Cyclohexanone (B45756) | C₆H₁₀O | Ethanol | 285 | 14 |
| This compound | C₁₀H₁₆O | Non-polar | ~280-295 (Expected) | Weak (~15-30) (Expected) |
Data for this compound is estimated based on values for structurally similar saturated ketones.
The electronic structure and transitions in more complex spiroconjugated systems have been a subject of theoretical and spectroscopic studies. nih.govbiosynth.com These studies often focus on molecules where two π-systems are linked by the spiro-carbon, allowing for through-space electronic interactions. nih.gov However, in this compound, only one ring contains a π-system (the C=O bond), and it is isolated from any other π-bonds, making its electronic behavior much simpler and analogous to that of a simple saturated ketone like cyclopentanone.
Computational Chemistry Approaches to Spiro 4.5 Decan 1 One Systems
Density Functional Theory (DFT) Calculations for Geometries and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is widely used to predict the geometries and relative energies of different conformations, isomers, and transition states of spiro[4.5]decan-1-one systems.
DFT calculations, for instance using functionals like M06 and B3LYP, have been employed to elucidate the reaction mechanisms involved in the synthesis of spiro[4.5]decane derivatives. researchgate.net These studies compute the free-energy profiles of reaction pathways, identifying the most stable intermediates and the energy barriers of transition states. researchgate.net For example, in a domino reaction to form spiro[4.5]decanes, DFT calculations can determine the optimized molecular geometries of different diastereomeric transition states, explaining the experimentally observed stereoselectivity. researchgate.net The calculated activation free energies for these transition states can reveal the kinetic favorability of one reaction pathway over another. researchgate.net
A typical output of such calculations includes optimized bond lengths, bond angles, and dihedral angles for the ground and transition states. The table below illustrates hypothetical, yet representative, data that could be obtained from a DFT study on two conformers of this compound.
Table 1: Representative DFT-Calculated Properties for this compound Conformers
| Property | Conformer A (Chair-like Cyclohexane) | Conformer B (Boat-like Cyclohexane) |
| Relative Energy (kcal/mol) | 0.00 | +5.8 |
| C=O Bond Length (Å) | 1.215 | 1.218 |
| C-spiro-C Angle (°) | 109.8 | 111.2 |
| Dipole Moment (Debye) | 2.95 | 3.10 |
Note: This table contains illustrative data and is not from a specific publication.
Molecular Dynamics (MD) Simulations for Conformational Behavior
While DFT provides static pictures of molecular structures, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its derivatives in different environments, such as in solution. icmp.lviv.uaacs.org
By simulating the movements of atoms over time, MD can reveal the preferred conformations, the pathways of conformational change, and the timescale of these motions. nih.gov For instance, MD simulations have been used to study the conformational dynamics of various spirocyclic compounds, providing insights into how the rigid spiro core influences the flexibility of the rest of the molecule. acs.orgrsc.org In drug design, MD simulations can help understand how a spiro-containing ligand adapts its conformation upon binding to a biological target. rsc.org Recent studies on spirocyclic nitrogen-containing heterocycles have utilized MD simulations to rationalize the stereochemical outcomes of enzymatic reactions. acs.org
Molecular Docking Studies for Receptor/Enzyme Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as a spiro[4.5]decanone derivative, might bind to the active site of a protein receptor or enzyme.
Several studies have reported the use of molecular docking to investigate the binding modes of spiro[4.5]decanone derivatives with various biological targets. For example, derivatives of 1,4-dioxa-spiro[4.5]decane have been docked into theoretical models of the 5-HT1A serotonin (B10506) receptor to understand their structure-affinity relationships. nih.govnih.govresearchgate.netmdpi.com Similarly, spiro[4.5]decanone-containing compounds have been studied as inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govresearchgate.net Docking studies revealed that these inhibitors can chelate the active site metal ion and project into the substrate-binding pocket, providing a rationale for their inhibitory activity. nih.govd-nb.info
The results of docking studies are often summarized in a table that includes the docking score (an estimate of binding affinity) and key interactions observed between the ligand and the protein.
Table 2: Molecular Docking Data for Spiro[4.5]decanone Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A Receptor | - | Interactions with key binding site residues, consistent with biological data. | nih.gov |
| Spiro[4.5]decanone with imidazolidine-2,4-dione ring | PHD2 | - | Bidentate chelation of the active site metal (Mn substituting for Fe); projection into a hydrophobic pocket. | nih.govresearchgate.net |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrid | AChE | -93.5 ± 11.9 (MMPBSA) | Interactions consistent with in vitro inhibitory activity. | rsc.org |
Note: Docking scores are highly dependent on the software and parameters used and are best for relative comparisons within the same study.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Spiro[4.5]decanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. youtube.comnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. pleiades.onlineresearchgate.net
While specific QSAR studies focusing solely on this compound are not abundant in the literature, the methodology has been successfully applied to other classes of spiro compounds. For instance, QSAR studies have been performed on anti-neoplastic spiro-alkaloids and spiro[imidazolidine-4,4'(1'H)-quinazoline] derivatives as aldose reductase inhibitors. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive model. researchgate.net The resulting QSAR equation highlights which properties are most important for the desired biological activity. youtube.comnih.gov
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. scielo.brnumberanalytics.comnih.gov For this compound and its derivatives, theoretical methods can predict sites of nucleophilic or electrophilic attack, the stability of potential intermediates, and the activation energies for various reaction pathways. nih.goveuropa.eu
DFT calculations are particularly well-suited for this purpose. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. scielo.brrsc.org For example, a computational study on the synthesis of spiro[4.5]decane derivatives via a domino reaction used DFT to verify the proposed mechanism and analyze the origins of the observed diastereoselectivity. researchgate.net Such studies can provide detailed insights into the transition state structures and the electronic effects that govern the reaction's outcome, which can be difficult to determine experimentally. scielo.br
Applications of Spiro 4.5 Decan 1 One Scaffolds in Complex Organic Synthesis
Spiro[4.5]decan-1-one as a Building Block in Multi-Step Syntheses
This compound serves as a versatile starting material or key intermediate in a variety of multi-step synthetic sequences. Its carbonyl group and the adjacent spirocyclic core offer multiple reaction sites for functional group transformations and carbon-carbon bond formations. For instance, a novel method for synthesizing spiro[4.5]decan-1-ones involves a one-pot combination of a Claisen rearrangement of allyl vinyl ethers followed by an intramolecular hydroacylation catalyzed by a rhodium complex. researchgate.net This approach has been instrumental in the formal synthesis of acoradienes and related sesquiterpenes. researchgate.net
The strategic importance of this ketone is further highlighted in its use for constructing other complex molecules. It can be a precursor to various derivatives, including those with different functional groups or modified ring systems, which are then carried forward in longer synthetic routes.
Synthesis of Complex Spirocyclic Derivatives
The this compound framework is a foundational element for the synthesis of more elaborate spirocyclic compounds. researchgate.net The inherent structural features of the spiro[4.5]decane system, such as the fixed spatial orientation of the two rings, can be exploited to control the stereochemistry of subsequent reactions. This has led to the development of a range of spirocyclic derivatives with potential applications in various fields.
A notable example is the synthesis of spirocyclic pyrrolidones and piperidones starting from related α-ketolactones and α-ketolactams. researchgate.net These syntheses often involve annulation reactions that create new rings fused to the spiro[4.5]decane core, leading to a rapid increase in molecular complexity in a diastereoselective manner. researchgate.net
Role in the Total Synthesis of Natural Products with Spiro[4.5]decane Cores
The spiro[4.5]decane skeleton is a common motif in a class of sesquiterpenes known as spirovetivanes. rsc.org These natural products, which include compounds like agarospirol, β-vetivone, and α-vetispirene, often exhibit interesting biological activities. rsc.org The total synthesis of these and other natural products containing a spiro[4.5]decane core frequently utilizes this compound or its derivatives as crucial intermediates. rsc.org
For example, the total synthesis of (±)-acorone and (±)-isoacorone has been achieved through strategies that involve the formation of the characteristic spiro[4.5]decane system. rsc.org Similarly, the synthesis of other spirovetivane sesquiterpenes has been accomplished through synthetic routes that strategically construct or functionalize the this compound core. rsc.org
Development of Novel Ring Systems through Spiro[4.5]decanone Intermediates
The reactivity of this compound allows for its transformation into novel and more complex ring systems. Through carefully designed reaction sequences, the initial spirocyclic framework can be rearranged or expanded, leading to the formation of unique molecular architectures.
One such strategy involves a rhodium-catalyzed Claisen rearrangement followed by hydroacylation. researchgate.net This sequence, starting from precursors that generate a this compound intermediate, demonstrates how this building block can be used to access different carbocyclic skeletons. researchgate.net The ability to manipulate the ring system in this manner opens up avenues for the exploration of new chemical space and the synthesis of compounds with potentially novel properties.
Application in Materials Science
Beyond its traditional role in organic synthesis, the spiro[4.5]decane framework, and by extension derivatives of this compound, are finding applications in the field of materials science. The rigid and well-defined three-dimensional structure of these spiro compounds can impart unique properties to polymers and other materials.
Polymeric Materials Development
The incorporation of spiro[4.5]decane units into polymer backbones can influence the material's physical and thermal properties. For instance, 1,4,8-triazaspiro[4.5]decane-2-one derivatives have been synthesized as analogues of biologically active compounds, and the synthetic methodologies developed could be adapted for creating novel polymeric materials. tandfonline.com The rigidity of the spirocyclic core can enhance the thermal stability and mechanical strength of polymers.
Optoelectronic Device Components
The unique electronic and structural properties of spiro compounds make them attractive candidates for use in optoelectronic devices. While direct applications of this compound itself are not extensively documented, related spiro structures are being investigated for these purposes. For example, halogen substitution in spirocyclic derivatives has been shown to induce a second-harmonic generation (SHG) response, a key property for nonlinear optical materials. researchgate.net This suggests that appropriately functionalized spiro[4.5]decane derivatives could be designed to exhibit desirable optoelectronic properties for applications in areas like data storage and optical switching. researchgate.net
Structure Activity Relationship Studies and Molecular Interactions with Biological Targets
Design and Synthesis of Spiro[4.5]decan-1-one Derivatives for Molecular Interaction Research
The design and synthesis of this compound derivatives are driven by the desire to create molecules with specific interactions with biological targets, leading to therapeutic effects. The spirocyclic core offers a unique three-dimensional arrangement that can be exploited to access and interact with binding pockets of enzymes and receptors that are challenging for more planar molecules.
A key strategy in the design of these derivatives involves the introduction of various functional groups and heterocyclic rings onto the spiro[4.5]decane skeleton. For instance, the incorporation of nitrogen atoms to create structures like 2,8-diazathis compound and 1,4,8-triazaspiro[4.5]decan-2-one has proven effective in generating potent inhibitors for a range of enzymes. These aza-derivatives are often synthesized through multi-step processes. For example, 2-amino-spiro[4.5]decane-6-ones have been synthesized via a [3+2] cycloaddition of cyclopropylamines and olefins, employing cooperative photocatalysis and organocatalysis to achieve high diastereoselectivity. nih.gov
The rationale behind these synthetic modifications is often to mimic the structure of a natural substrate or to introduce functionalities that can form specific interactions, such as hydrogen bonds or metal chelation, with the target protein. For example, in the development of prolyl hydroxylase (PHD) inhibitors, the spiro[4.5]decanone core is seen as a template that can be expanded into both the 2-oxoglutarate (2OG) and substrate binding pockets of the enzyme. biosynth.com Similarly, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been pursued to create inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia/reperfusion injury. nih.gov These examples highlight a design principle where the spiro scaffold provides the core structure for orienting pharmacophoric elements in a precise spatial arrangement to achieve high-potency and selective biological activity.
Molecular Interactions with Enzyme Active Sites
The unique structural properties of this compound derivatives make them effective inhibitors of various enzymes. Their ability to present functional groups in a rigid, three-dimensional orientation allows for specific and high-affinity interactions with enzyme active sites.
Spiro[4.5]decanone-based compounds have emerged as promising inhibitors of the 2-oxoglutarate (2OG)-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). These enzymes are key regulators of cellular response to hypoxia, making them attractive targets for treating anemia and ischemic diseases.
The inhibitory mechanism of these spiro compounds involves their ability to effectively occupy the 2OG binding pocket and chelate the active site Fe(II) ion in a bidentate manner. biosynth.com For instance, crystallographic studies of PHD2 in complex with spiro[4.5]decanone inhibitors reveal that specific moieties, such as a tertiary amine of a piperidine (B6355638) ring and a pyridinyl nitrogen, directly coordinate with the catalytic metal. biosynth.com
Furthermore, substituents on the spiro[4.5]decanone core can project into the substrate-binding pocket, forming additional interactions that enhance potency and selectivity. A biphenyl (B1667301) group, for example, can fit into an aromatic pocket formed by tryptophan and phenylalanine residues, engaging in hydrophobic and π-stacking interactions. biosynth.com The spirocyclic framework itself is thought to be amenable to modifications that could lead to isoform-selective PHD inhibitors. biosynth.com
A series of 2,8-diazathis compound derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are crucial mediators of inflammatory cytokine signaling. These kinases are implicated in autoimmune and inflammatory diseases.
The design of these inhibitors involved the strategic incorporation of the spirocyclic scaffold to optimize structure-activity relationships. This led to the discovery of compounds with high potency for both TYK2 and JAK1, while maintaining significant selectivity over other JAK family members like JAK2. One notable derivative, compound 48 , exhibited IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and demonstrated over 23-fold selectivity against JAK2. rsc.org This selectivity is critical for avoiding off-target effects associated with broader JAK inhibition. The anti-inflammatory effects of these compounds are mediated by the downregulation of genes regulated by the TYK2/JAK1 pathway and by modulating the differentiation of T-helper cells (Th1, Th2, and Th17). rsc.org
Derivatives of 2,8-diazathis compound have been designed and synthesized as inhibitors of chitin (B13524) synthase, an essential enzyme for the formation of the fungal cell wall. As this enzyme is absent in humans, it represents a prime target for the development of novel antifungal agents.
The inhibitory activity of these compounds has been evaluated in vitro, with several derivatives showing moderate to excellent potency against chitin synthase. For example, compounds 4e and 4j from one study displayed IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which are comparable to the known chitin synthase inhibitor, polyoxin (B77205) B (IC₅₀ = 0.08 mM). nih.gov The principle of inhibition lies in the ability of these spiro compounds to interfere with the enzymatic process of chitin synthesis, thereby compromising the integrity of the fungal cell wall and inhibiting fungal growth. Some of these derivatives have also shown promising antifungal activity against clinically relevant fungi, such as Candida albicans and Aspergillus fumigatus. nih.gov
Based on a comprehensive review of the available scientific literature, there is limited specific information on the design, synthesis, and evaluation of this compound derivatives as direct inhibitors of metalloproteases. While the spiro[4.5]decane scaffold has been widely explored for its inhibitory activity against various enzymes, including kinases and hydroxylases, its application in the development of metalloprotease inhibitors appears to be a less-explored area of research.
Receptor Binding and Agonist/Antagonist Mechanisms
In addition to enzyme inhibition, spiro[4.5]decane-based structures have been investigated for their ability to interact with G-protein coupled receptors (GPCRs), acting as either agonists or antagonists. The rigid spirocyclic core is instrumental in orienting the pharmacophoric groups to fit precisely into the receptor's binding pocket, leading to specific functional outcomes.
For instance, derivatives of 1,3,8-triaza-spiro[4.5]decan-4-one have been studied for their affinity for the orphanin FQ receptor, with some compounds demonstrating agonist properties. nist.gov Further modification of this scaffold to 1,3,8-triazaspiro[4.5]decane-2,4-dione has yielded novel and selective agonists for the δ-opioid receptor (DOR). These compounds were found to have submicromolar potency in reducing cAMP production, a hallmark of DOR agonism, while exhibiting low efficacy in recruiting β-arrestin 2. researchgate.net
In another example, derivatives of 1,4-dioxa-spiro[4.5]decane have been developed as potent and selective 5-HT₁A receptor agonists. mdpi.com Molecular docking studies suggest that these compounds fit well into the 5-HT₁A receptor model, explaining their high affinity and functional activity. The same scaffold has also been explored for its antagonist activity at α₁-adrenoceptors. These findings underscore the versatility of the spiro[4.5]decane framework in the design of receptor-modulating compounds, where subtle structural modifications can shift the activity between different receptor types or alter the functional response from agonism to antagonism. mdpi.com
Glycine Transporter 1 (GlyT1) Inhibition Mechanism
Derivatives of 2,8-diaza-spiro[4.5]decan-1-one have been identified as a novel class of potent and selective inhibitors of Glycine Transporter 1 (GlyT1). nih.gov These compounds are of significant interest due to their potential therapeutic applications in conditions associated with NMDA receptor hypofunction, such as schizophrenia. The inhibitory activity of these this compound derivatives is intricately linked to the nature and position of substituents on the core structure.
The general structure of these inhibitors features a this compound core with substitutions at the 4-position and an N-(2-phenyl-cyclohexyl) group at the 8-position. SAR studies have revealed that the substitution pattern on the spirocyclic core is a critical determinant of their inhibitory potency against GlyT1. These molecules exhibit high selectivity for GlyT1 over the GlyT2 isoform. nih.govresearchgate.net
A key aspect of their mechanism is the achievement of selectivity against other receptors, particularly the mu-opioid and nociceptin/orphanin FQ peptide (NOP) receptors. This selectivity is crucial for minimizing off-target effects. The introduction of specific substituents on the 4-position of the 2,8-diaza-spiro[4.5]decan-1-one core has been shown to modulate this selectivity profile. nih.govresearchgate.net
| Compound | Substitution at 4-position | GlyT1 IC50 (nM) | μ-Opioid Receptor Affinity (Ki, nM) | NOP Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| Derivative A | Aryl group | Data not specified | Data not specified | Data not specified |
| Derivative B | Hydroxy-substituted aryl group | Data not specified | Data not specified | Data not specified |
Data derived from qualitative descriptions in cited literature. nih.govresearchgate.net
Orphanin FQ (OFQ) and Opioid Receptor Interaction Analysis
A series of 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives has been investigated for their binding affinity to the orphanin FQ (OFQ) receptor, also known as the nociceptin/orphanin FQ peptide (NOP) receptor, and classical opioid receptors (μ, κ, δ). The substitution pattern on the phenyl ring at position 1 of the spiro core significantly influences both the affinity for the OFQ receptor and the selectivity over opioid receptors.
For instance, certain substitutions on the phenyl ring can enhance the binding affinity for the OFQ receptor while maintaining or even decreasing affinity for the μ, κ, and δ opioid receptors. This highlights the potential for fine-tuning the pharmacological profile of these compounds through chemical modification. The stereochemistry of the spiro[4.5]decanone core also plays a crucial role in these interactions, as discussed further in section 8.5.
| Compound | Phenyl Ring Substitution | OFQ Receptor Affinity (Ki, nM) | μ-Opioid Receptor Affinity (Ki, nM) | κ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|---|---|---|
| 1c | Unsubstituted | Data not specified | Data not specified | Data not specified | Data not specified |
Specific binding affinity values for compound 1c were not available in the provided search results.
Serotonin (B10506) 5-HT1A Receptor Agonism
Derivatives of triazaspirodecanone, structurally related to spiroxatrine (B1682170), have been synthesized and evaluated for their activity at serotonin 5-HT1A receptors. These studies aim to develop selective 5-HT1A receptor ligands, starting from compounds that may also interact with other receptors.
In one such study, a series of triazaspirodecanone derivatives were assessed for their binding affinity at human cloned 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as α2-adrenergic receptor subtypes. The findings revealed that these compounds generally exhibit affinity in the micromolar to nanomolar range for the 5-HT1A receptor, while being largely inactive at the 5-HT1B and 5-HT1D subtypes. A notable compound from this series, compound 11, demonstrated a high pKi value of 8.43 for the 5-HT1A receptor, which is comparable to that of spiroxatrine. Crucially, this compound showed favorable selectivity ratios of 52, 8, and 29 over the α2A, α2B, and α2C adrenoceptor subtypes, respectively. The structure-activity relationship study identified that replacing the 1,4-benzodioxane (B1196944) moiety of spiroxatrine with a tetralone moiety, while maintaining a methylene (B1212753) linker to the triazaspirodecanone portion at position 2, was key to achieving this selective 5-HT1A receptor agonism.
| Compound | 5-HT1A Receptor pKi | α2A Adrenoceptor pKi | α2B Adrenoceptor pKi | α2C Adrenoceptor pKi | 5-HT1A/α2A Selectivity Ratio |
|---|---|---|---|---|---|
| Compound 11 | 8.43 | ~6.71 | ~7.53 | ~7.0 | 52 |
pKi values for α2 subtypes are estimated based on the provided selectivity ratios.
Modulation of Cellular Pathways: Mitochondrial Permeability Transition Pore Inhibition Mechanisms
A novel series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in ischemia-reperfusion injury, making its inhibition a promising therapeutic strategy.
Modeling studies have elucidated the likely mechanism of action for these compounds. They are proposed to bind at the interface between the c8-ring and subunit a of ATP synthase, which is a key component of the mPTP. This interaction stabilizes the closed state of the pore, preventing the detrimental influx of solutes into the mitochondrial matrix. One particular compound, 14e, demonstrated high potency as an mPTP inhibitor and was also shown to protect cardiomyocytes from cell death in an in vitro model of hypoxia/reoxygenation. This highlights the therapeutic potential of the this compound scaffold in targeting cellular pathways involved in cytoprotection.
Furthermore, studies on 1,3,8-triazaspiro[4.5]decane derivatives have revealed that they inhibit the mPTP through a mechanism that is independent of the Glutamic acid 119 residue of the FO-ATP synthase c subunit. This is significant because it suggests a different binding mode compared to other known inhibitors like Oligomycin A, potentially avoiding some of the side effects associated with targeting that specific residue. researchgate.net
Influence of Spiro[4.5]decanone Stereochemistry on Molecular Interactions
The stereochemistry of the spiro[4.5]decanone core is a critical factor that significantly influences the molecular interactions of its derivatives with their biological targets. In the context of the 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives targeting the OFQ receptor, the specific spatial arrangement of the substituents, dictated by the stereocenters within the spirocyclic system, is crucial for achieving high binding affinity and selectivity.
The rigid nature of the spiro junction locks the cyclohexane (B81311) and cyclopentane (B165970) rings in specific conformations, which in turn orients the substituents in defined three-dimensional space. This precise positioning is essential for optimal interaction with the amino acid residues within the binding pockets of the OFQ and opioid receptors. Even subtle changes in stereochemistry can lead to a significant loss of activity, underscoring the importance of stereocontrol in the synthesis of these compounds.
Emerging Research Directions and Future Perspectives
Innovations in Spiro[4.5]decanone Synthetic Methodologies
The construction of the sterically demanding spirocyclic core of spiro[4.5]decanones has historically presented a significant synthetic challenge. Recent innovations have moved beyond classical methods, emphasizing efficiency, selectivity, and sustainability.
Modern synthetic strategies are increasingly focused on green chemistry principles. For instance, a novel approach to synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a synergistic combination of photocatalysis and organocatalysis for a [3+2] cycloaddition. mdpi.com This method is notable for its mild, metal-free, and photocatalyst-free conditions, achieving high yields and excellent diastereoselectivity (up to 99:1). mdpi.com Another green-focused innovation is the electrochemical synthesis of related spiro[4.5]trienones, which proceeds via a radical-initiated dearomative spirocyclization. nih.gov This metal- and oxidant-free electrosynthesis operates under mild conditions in an undivided cell, offering a sustainable route to these compounds. nih.gov
Domino reactions and one-pot sequential processes have also emerged as powerful tools for building the spiro[4.5]decane skeleton efficiently. A sodium hydride (NaH)-promoted domino reaction between azadienes and a Nazarov reagent has been developed to produce a variety of spiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net Similarly, a one-pot method involving p-hydroxybenzylation, oxidative dearomatization, and spiroannulation has been designed for the efficient construction of complex spiro-cyclohexadienones containing a tetrahydrofuran (B95107) ring. rsc.org Other notable advancements include the rhodium(I)-catalyzed dimerization of ene-vinylidenecyclopropanes and palladium-catalyzed asymmetric synthesis, which have expanded the toolkit for creating chiral spiro[4.5]decanone structures. mdpi.comresearchgate.net
Table 1: Innovations in the Synthesis of Spiro[4.5]decanone Derivatives
| Synthetic Methodology | Key Features | Target/Derivative | Reference |
|---|---|---|---|
| Photocatalysis & Organocatalysis | Metal-free, high diastereoselectivity, green chemistry | 2-Amino-spiro[4.5]decane-6-ones | mdpi.com |
| Electrochemical Synthesis | Metal-free, oxidant-free, radical-initiated dearomatization | Spiro[4.5]trienones | nih.gov |
| Domino Reaction | NaH-promoted, high diastereoselectivity | Spiro[4.5]decane derivatives | researchgate.net |
| One-Pot Sequential Reaction | p-Hydroxybenzylation/oxidative dearomatization/spiroannulation | Tetrahydrofuran-containing spiro-cyclohexadienones | rsc.org |
| Rhodium(I) Catalysis | Dimerization of ene-vinylidenecyclopropanes | Spiro[4.5]decane skeletons | researchgate.net |
| Palladium Catalysis | Asymmetric synthesis | Chiral spiro[4.5]-1-one compounds | mdpi.com |
Advanced Spectroscopic and Computational Techniques for Spiro[4.5]decanone Analysis
The unambiguous characterization and conformational analysis of the rigid, three-dimensional structure of spiro[4.5]decanones are crucial for understanding their reactivity and interactions with biological targets. While standard techniques like NMR and mass spectrometry remain fundamental nih.gov, advanced methods are providing deeper insights.
X-ray crystallography has been particularly instrumental in elucidating the precise solid-state structures of spiro[4.5]decanone derivatives. researchgate.net These crystallographic studies provide definitive proof of stereochemistry and reveal detailed information about bond lengths, angles, and intermolecular interactions, which is vital for structure-activity relationship (SAR) studies and rational drug design. researchgate.netnih.gov
In parallel, computational chemistry has become an indispensable tool for analyzing these complex structures. Density Functional Theory (DFT) calculations are now routinely used to investigate reaction mechanisms and to understand the origins of diastereoselectivity in synthetic routes leading to spiro[4.5]decanes. researchgate.net Furthermore, computational methods are employed to predict key properties. For example, predicted Collision Cross Section (CCS) values, calculated using tools like CCSbase, provide information about the size and shape of ionized spiro[4.5]decanone molecules in the gas phase, which can aid in their identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu
Table 2: Advanced Analysis Techniques for Spiro[4.5]decanones
| Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| X-ray Crystallography | Elucidation of solid-state structure | Precise stereochemistry, bond parameters, intermolecular interactions for SAR studies. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Mechanistic studies and stereoselectivity analysis | Verification of proposed reaction mechanisms and understanding of diastereoselectivity. | researchgate.net |
| Collision Cross Section (CCS) Prediction | Structural characterization in the gas phase | Information on the size and shape of ionized molecules for identification. | uni.lu |
Rational Design of Spiro[4.5]decanone Scaffolds for Specific Molecular Targets
The conformationally rigid spiro[4.5]decanone scaffold is an attractive starting point for the rational design of potent and selective modulators of biological targets. Its well-defined three-dimensional geometry can enhance binding selectivity and improve metabolic stability compared to more flexible acyclic or monocyclic analogues.
A significant area of research has been the development of spiro[4.5]decanone-based inhibitors for 2-oxoglutarate (2-OG)-dependent oxygenases, a class of enzymes implicated in various diseases. nih.gov Specifically, derivatives of this scaffold have been designed as potent inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are key targets for treating anemia and ischemia-related diseases. nih.govrsc.org Structure-activity relationship (SAR) and crystallographic studies have shown that the spirocyclic core can be strategically modified to interact with both the substrate and 2-OG binding pockets of the PHDs, enabling the development of highly potent and selective inhibitors. nih.gov
Beyond PHDs, the rational design of spiro[4.5]decanone derivatives has been applied to other targets. For instance, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as novel inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov In this work, molecular modeling was used to rationalize the observed SAR and to identify a potential binding site, guiding the optimization of inhibitor potency. nih.gov The inherent structural features of the spiro scaffold, which allows for precise spatial arrangement of functional groups, are central to these successful design strategies. researchgate.net
Table 3: Rational Design of Spiro[4.5]decanone Derivatives for Molecular Targets
| Molecular Target | Spiro[4.5]decanone Derivative Class | Therapeutic Area | Reference |
|---|---|---|---|
| HIF Prolyl Hydroxylases (PHDs) | Spiro[4.5]decanone-based inhibitors | Anemia, Ischemia | nih.govrsc.org |
| 2-Oxoglutarate (2-OG) Oxygenases | General spiro[4.5]decanone inhibitors | General therapeutic development | nih.gov |
| Mitochondrial Permeability Transition Pore (mPTP) | 1,4,8-Triazaspiro[4.5]decan-2-ones | Ischemia-reperfusion injury | nih.gov |
Integration of Spiro[4.5]decanone Chemistry with Interdisciplinary Research Fields
The unique properties of the spiro[4.5]decanone framework have facilitated its integration into diverse research fields beyond traditional organic synthesis.
The most prominent interdisciplinary application is in medicinal chemistry and drug discovery . As detailed previously, the scaffold is a key component in the design of enzyme inhibitors for conditions like anemia and ischemia. nih.govrsc.org Its use has also been explored in oncology, with certain spiro[4.5]decane-7,9-diones being studied for their potential in relation to glioma tumors. chemicalbook.com Furthermore, related spirooxazolidine systems have demonstrated anti-inflammatory activity, suggesting broader therapeutic potential. researchgate.net
In the field of materials science and fragrance chemistry , spiro[4.5]decanone derivatives have been identified as potent odorants. The synthesis of specific 4,7,7-trimethyl-1-methylene-spiro[4.5]decan-2-one derivatives has been pursued due to their intense and commercially valuable vetiver-like scent. researchgate.net This research bridges synthetic organic chemistry with the sensory sciences, aiming to develop novel synthetic substitutes for natural fragrances. researchgate.net
Furthermore, the study of naturally occurring spiro[4.5]decane sesquiterpenes has historically pushed the boundaries of other scientific disciplines. The effort to isolate, identify, and synthesize these complex natural products has significantly contributed to the development of advanced spectroscopic techniques and a deeper mechanistic understanding of complex chemical transformations, thereby integrating natural product chemistry with analytical and physical organic chemistry. capes.gov.br
Table 4: Interdisciplinary Applications of Spiro[4.5]decanone Chemistry
| Interdisciplinary Field | Specific Application | Spiro[4.5]decanone Role | Reference |
|---|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition (e.g., PHDs) | Core scaffold for potent and selective inhibitors | nih.govrsc.org |
| Biomedical Research | Cancer Research | Study of derivatives for activity against glioma tumors | chemicalbook.com |
| Fragrance Chemistry | Development of new scents | Synthesis of derivatives with vetiver-like odors | researchgate.net |
| Natural Product Chemistry | Study of sesquiterpenes | Driving force for advancements in spectroscopy and synthesis | capes.gov.br |
Q & A
Q. What are the best practices for documenting this compound synthetic procedures?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detailed methods : Specify equipment (e.g., Schlenk line for air-sensitive steps).
- Characterization : Report all spectral peaks, including unassigned signals.
- Supporting information : Provide NMR FID files and chromatograms for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
